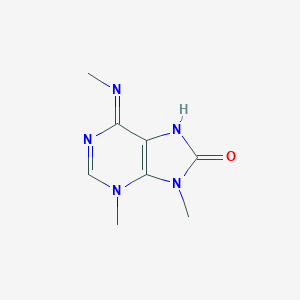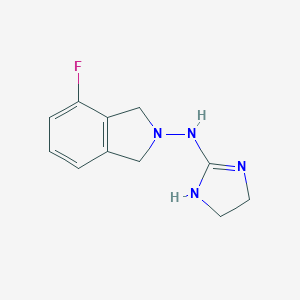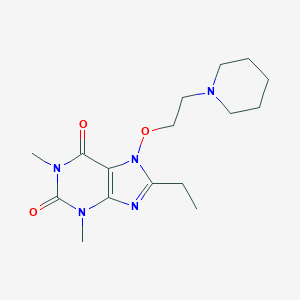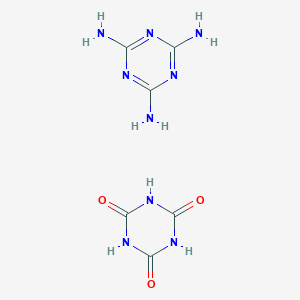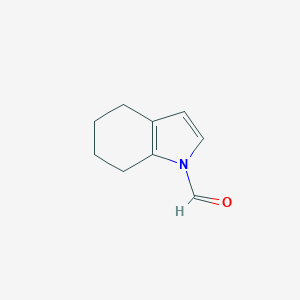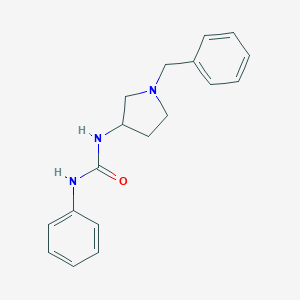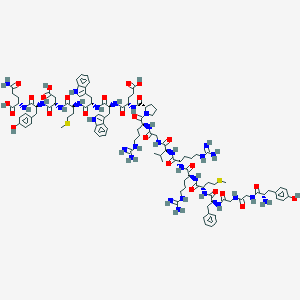
H-Tyr-Gly-Gly-Phe-Met-Arg-Arg-Val-Gly-Arg-Pro-Glu-Trp-Trp-Met-Asp-Tyr-Gln-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
H-Tyr-Gly-Gly-Phe-Met-Arg-Arg-Val-Gly-Arg-Pro-Glu-Trp-Trp-Met-Asp-Tyr-Gln-OH, also known as YGGFMRRVGRPEWWMYDQ-OH, is a peptide that has been of great interest to the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of H-Tyr-Gly-Gly-Phe-Met-Arg-Arg-Val-Gly-Arg-Pro-Glu-Trp-Trp-Met-Asp-Tyr-Gln-OH varies depending on the application. In neuroscience, H-Tyr-Gly-Gly-Phe-Met-Arg-Arg-Val-Gly-Arg-Pro-Glu-Trp-Trp-Met-Asp-Tyr-Gln-OH has been shown to increase the expression of brain-derived neurotrophic factor (BDNF) and activate the ERK1/2 signaling pathway, leading to neuroprotection and improved cognitive function. In cancer research, H-Tyr-Gly-Gly-Phe-Met-Arg-Arg-Val-Gly-Arg-Pro-Glu-Trp-Trp-Met-Asp-Tyr-Gln-OH has been shown to induce apoptosis in cancer cells by activating the caspase-3 pathway. In drug discovery, H-Tyr-Gly-Gly-Phe-Met-Arg-Arg-Val-Gly-Arg-Pro-Glu-Trp-Trp-Met-Asp-Tyr-Gln-OH has been used as a lead compound for the development of new drugs by identifying its binding sites and designing analogs with improved pharmacological properties.
Effets Biochimiques Et Physiologiques
H-Tyr-Gly-Gly-Phe-Met-Arg-Arg-Val-Gly-Arg-Pro-Glu-Trp-Trp-Met-Asp-Tyr-Gln-OH has been shown to have various biochemical and physiological effects depending on the application. In neuroscience, H-Tyr-Gly-Gly-Phe-Met-Arg-Arg-Val-Gly-Arg-Pro-Glu-Trp-Trp-Met-Asp-Tyr-Gln-OH has been shown to increase the expression of BDNF and activate the ERK1/2 signaling pathway, leading to neuroprotection and improved cognitive function. In cancer research, H-Tyr-Gly-Gly-Phe-Met-Arg-Arg-Val-Gly-Arg-Pro-Glu-Trp-Trp-Met-Asp-Tyr-Gln-OH has been shown to inhibit the growth of cancer cells and induce apoptosis. In drug discovery, H-Tyr-Gly-Gly-Phe-Met-Arg-Arg-Val-Gly-Arg-Pro-Glu-Trp-Trp-Met-Asp-Tyr-Gln-OH has been used as a lead compound for the development of new drugs with improved pharmacological properties.
Avantages Et Limitations Des Expériences En Laboratoire
H-Tyr-Gly-Gly-Phe-Met-Arg-Arg-Val-Gly-Arg-Pro-Glu-Trp-Trp-Met-Asp-Tyr-Gln-OH has several advantages and limitations for lab experiments. Its advantages include its stability, solubility, and ease of synthesis. Its limitations include its high cost, low yield, and limited availability.
Orientations Futures
There are several future directions for the study of H-Tyr-Gly-Gly-Phe-Met-Arg-Arg-Val-Gly-Arg-Pro-Glu-Trp-Trp-Met-Asp-Tyr-Gln-OH. These include the development of new analogs with improved pharmacological properties, the identification of new binding sites, and the investigation of its potential applications in other fields such as immunology and infectious diseases.
In conclusion, H-Tyr-Gly-Gly-Phe-Met-Arg-Arg-Val-Gly-Arg-Pro-Glu-Trp-Trp-Met-Asp-Tyr-Gln-OH has been of great interest to the scientific community due to its potential applications in various fields. Its synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of H-Tyr-Gly-Gly-Phe-Met-Arg-Arg-Val-Gly-Arg-Pro-Glu-Trp-Trp-Met-Asp-Tyr-Gln-OH and its analogs in various fields.
Méthodes De Synthèse
H-Tyr-Gly-Gly-Phe-Met-Arg-Arg-Val-Gly-Arg-Pro-Glu-Trp-Trp-Met-Asp-Tyr-Gln-OH can be synthesized using solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis (SPPS). SPPS involves the stepwise addition of amino acids to a resin-bound peptide chain, while SPPS involves the coupling of amino acids in solution followed by purification. Both methods have been used to synthesize H-Tyr-Gly-Gly-Phe-Met-Arg-Arg-Val-Gly-Arg-Pro-Glu-Trp-Trp-Met-Asp-Tyr-Gln-OH successfully.
Applications De Recherche Scientifique
H-Tyr-Gly-Gly-Phe-Met-Arg-Arg-Val-Gly-Arg-Pro-Glu-Trp-Trp-Met-Asp-Tyr-Gln-OH has been studied extensively for its potential applications in various fields such as neuroscience, cancer research, and drug discovery. In neuroscience, H-Tyr-Gly-Gly-Phe-Met-Arg-Arg-Val-Gly-Arg-Pro-Glu-Trp-Trp-Met-Asp-Tyr-Gln-OH has been shown to have neuroprotective effects and can improve cognitive function. In cancer research, H-Tyr-Gly-Gly-Phe-Met-Arg-Arg-Val-Gly-Arg-Pro-Glu-Trp-Trp-Met-Asp-Tyr-Gln-OH has been shown to inhibit the growth of cancer cells and induce apoptosis. In drug discovery, H-Tyr-Gly-Gly-Phe-Met-Arg-Arg-Val-Gly-Arg-Pro-Glu-Trp-Trp-Met-Asp-Tyr-Gln-OH has been used as a lead compound for the development of new drugs.
Propriétés
Numéro CAS |
105284-56-8 |
|---|---|
Nom du produit |
H-Tyr-Gly-Gly-Phe-Met-Arg-Arg-Val-Gly-Arg-Pro-Glu-Trp-Trp-Met-Asp-Tyr-Gln-OH |
Formule moléculaire |
C107H148N30O26S2 |
Poids moléculaire |
2334.6 g/mol |
Nom IUPAC |
(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C107H148N30O26S2/c1-57(2)89(136-95(153)71(23-13-41-117-106(112)113)127-91(149)70(22-12-40-116-105(110)111)126-93(151)73(38-44-164-3)128-96(154)77(47-58-16-6-5-7-17-58)125-85(142)55-121-84(141)54-122-90(148)67(108)46-59-26-30-63(138)31-27-59)102(160)123-56-86(143)124-75(24-14-42-118-107(114)115)103(161)137-43-15-25-82(137)101(159)130-72(35-37-87(144)145)92(150)133-80(50-62-53-120-69-21-11-9-19-66(62)69)99(157)134-79(49-61-52-119-68-20-10-8-18-65(61)68)98(156)129-74(39-45-165-4)94(152)135-81(51-88(146)147)100(158)132-78(48-60-28-32-64(139)33-29-60)97(155)131-76(104(162)163)34-36-83(109)140/h5-11,16-21,26-33,52-53,57,67,70-82,89,119-120,138-139H,12-15,22-25,34-51,54-56,108H2,1-4H3,(H2,109,140)(H,121,141)(H,122,148)(H,123,160)(H,124,143)(H,125,142)(H,126,151)(H,127,149)(H,128,154)(H,129,156)(H,130,159)(H,131,155)(H,132,158)(H,133,150)(H,134,157)(H,135,152)(H,136,153)(H,144,145)(H,146,147)(H,162,163)(H4,110,111,116)(H4,112,113,117)(H4,114,115,118)/t67-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,89-/m0/s1 |
Clé InChI |
YMHAUPSDCBEJRV-URSQAKDCSA-N |
SMILES isomérique |
CC(C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC6=CC=C(C=C6)O)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC7=CC=CC=C7)NC(=O)CNC(=O)CNC(=O)[C@H](CC8=CC=C(C=C8)O)N |
SMILES |
CC(C)C(C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC6=CC=C(C=C6)O)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCSC)NC(=O)C(CC7=CC=CC=C7)NC(=O)CNC(=O)CNC(=O)C(CC8=CC=C(C=C8)O)N |
SMILES canonique |
CC(C)C(C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC6=CC=C(C=C6)O)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCSC)NC(=O)C(CC7=CC=CC=C7)NC(=O)CNC(=O)CNC(=O)C(CC8=CC=C(C=C8)O)N |
Autres numéros CAS |
105284-56-8 |
Séquence |
YGGFMRRVGRPEWWMDYQ |
Synonymes |
BAM 18 BAM 18P BAM-18P |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



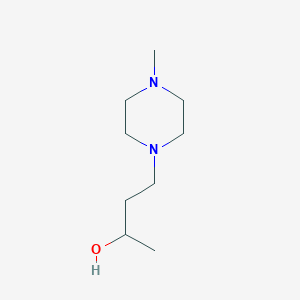


![4-[(4-Amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)amino]-4-oxobutanoic acid](/img/structure/B34434.png)

